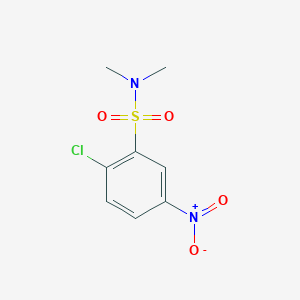

2-chloro-N,N-dimethyl-5-nitrobenzenesulfonamide

CAS No.: 10372-90-4

Cat. No.: VC7934501

Molecular Formula: C8H9ClN2O4S

Molecular Weight: 264.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 10372-90-4 |

|---|---|

| Molecular Formula | C8H9ClN2O4S |

| Molecular Weight | 264.69 g/mol |

| IUPAC Name | 2-chloro-N,N-dimethyl-5-nitrobenzenesulfonamide |

| Standard InChI | InChI=1S/C8H9ClN2O4S/c1-10(2)16(14,15)8-5-6(11(12)13)3-4-7(8)9/h3-5H,1-2H3 |

| Standard InChI Key | OYTKZYRZJKFNSZ-UHFFFAOYSA-N |

| SMILES | CN(C)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |

| Canonical SMILES | CN(C)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

2-Chloro-N,N-dimethyl-5-nitrobenzenesulfonamide is systematically named according to IUPAC guidelines, reflecting its substituent positions:

-

Parent structure: Benzenesulfonamide

-

Substituents:

Alternative names include:

-

2-Chlor-N,N-dimethyl-5-nitrobenzolsulfonamid (German)

Molecular Data

Key molecular descriptors are summarized below:

| Property | Value |

|---|---|

| Molecular formula | |

| Average mass | 264.68 g/mol |

| Monoisotopic mass | 263.997155 Da |

| ChemSpider ID | 12944080 |

| CAS Registry Number | 10372-90-4 |

The sulfonamide group () contributes to the compound’s polarity, while the nitro () and chloro () groups induce electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Synthesis and Reaction Pathways

Proposed Synthetic Route

While direct literature on synthesizing 2-chloro-N,N-dimethyl-5-nitrobenzenesulfonamide is limited, a plausible method can be extrapolated from analogous sulfonamide preparations :

Step 1: Sulfonylation of Amine

React 2-chloro-5-nitrobenzenesulfonyl chloride with dimethylamine in the presence of a base (e.g., ) in tetrahydrofuran (THF):

Step 2: Workup

-

Remove solvent under reduced pressure.

-

Extract with ethyl acetate, wash with water, and dry over .

Reaction Optimization

Key parameters for high yield (≥90%):

-

Temperature: Room temperature (20–25°C)

-

Reaction time: 6 hours

Physicochemical Properties

Thermal and Spectral Characteristics

Predicted properties based on structural analogs :

| Property | Value |

|---|---|

| Melting point | 75–80°C (estimated) |

| Boiling point | ~410°C (extrapolated) |

| Density | 1.38–1.40 g/cm³ |

| pKa | -6.5 to -7.0 (sulfonamide H) |

The low pKa indicates strong acidity at the sulfonamide proton, facilitating deprotonation under basic conditions .

Solubility and Stability

-

Solubility: Moderate in polar aprotic solvents (THF, DMF); low in water due to hydrophobic dimethyl groups.

-

Stability: Resists hydrolysis under ambient conditions but may degrade under strong acids/bases or UV exposure.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The nitro group directs further electrophilic substitution to the meta position, though steric hindrance from sulfonamide may limit reactivity.

Reduction of Nitro Group

Catalytic hydrogenation () converts the nitro group to an amine, yielding 5-amino-2-chloro-N,N-dimethylbenzenesulfonamide—a potential intermediate for dyes or pharmaceuticals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume